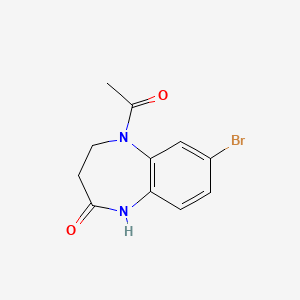
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of applications, particularly in the fields of medicine and pharmacology. This specific compound is characterized by the presence of an acetyl group at the 5th position and a bromine atom at the 7th position, along with a tetrahydro structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Acetylation: The acetyl group is introduced at the 5th position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.
Hydrogenation: The tetrahydro structure is obtained by hydrogenation of the benzodiazepine ring using a suitable hydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.
科学的研究の応用
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The bromine atom and acetyl group may influence its binding affinity and selectivity for different receptor subtypes.
類似化合物との比較
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: A benzodiazepine with a different substitution pattern, leading to variations in its pharmacological profile.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern and resulting effects.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromine atom and acetyl group can influence its binding to receptors and its overall biological activity.
特性
CAS番号 |
219686-37-0 |
|---|---|
分子式 |
C11H11BrN2O2 |
分子量 |
283.12 g/mol |
IUPAC名 |
5-acetyl-7-bromo-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(15)14-5-4-11(16)13-9-3-2-8(12)6-10(9)14/h2-3,6H,4-5H2,1H3,(H,13,16) |
InChIキー |
YEUOTCMJRYBUHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(=O)NC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


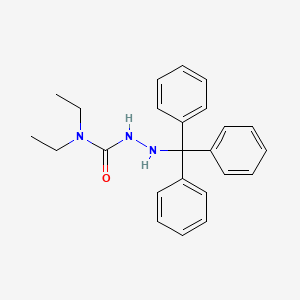
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
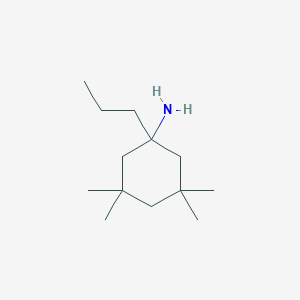
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

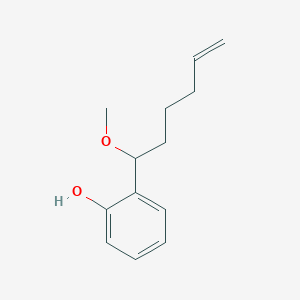
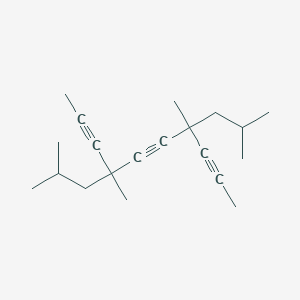
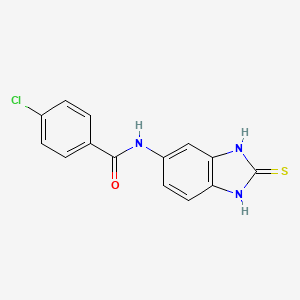
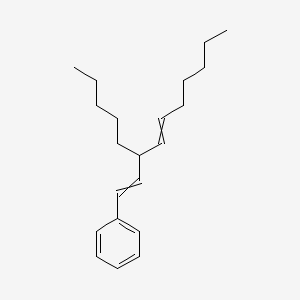
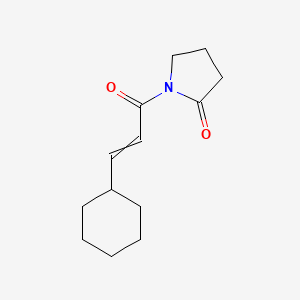
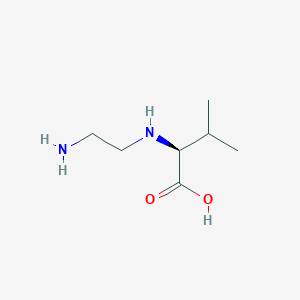
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
